1-(Dibutylphosphoryl)-N,N-dimethylmethanamine
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Overview
Description
1-(Dibutylphosphoryl)-N,N-dimethylmethanamine is an organic compound characterized by the presence of a dibutylphosphoryl group attached to a dimethylmethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibutylphosphoryl)-N,N-dimethylmethanamine typically involves the reaction of dibutylphosphoryl chloride with N,N-dimethylmethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Dibutylphosphoryl Chloride: Dibutylphosphoryl chloride is synthesized by reacting dibutylphosphine with chlorine gas.
Reaction with N,N-Dimethylmethanamine: The dibutylphosphoryl chloride is then reacted with N,N-dimethylmethanamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Dibutylphosphoryl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylmethanamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphines.
Substitution Products: Various substituted amines and alcohols.
Scientific Research Applications
1-(Dibutylphosphoryl)-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dibutylphosphoryl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with various biomolecules, influencing their function and activity. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions.
Comparison with Similar Compounds
- 1-(Diethylphosphoryl)-N,N-dimethylmethanamine
- 1-(Dipropylphosphoryl)-N,N-dimethylmethanamine
Comparison: 1-(Dibutylphosphoryl)-N,N-dimethylmethanamine is unique due to its dibutylphosphoryl group, which imparts distinct chemical properties compared to its diethyl and dipropyl counterparts. The longer alkyl chains in the dibutylphosphoryl group result in different steric and electronic effects, influencing the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
61748-74-1 |
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Molecular Formula |
C11H26NOP |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
1-dibutylphosphoryl-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H26NOP/c1-5-7-9-14(13,10-8-6-2)11-12(3)4/h5-11H2,1-4H3 |
InChI Key |
VWPSPKJUIMKPLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)CN(C)C |
Origin of Product |
United States |
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